1-(4-Chlorophenyl)-2,3-dihydroquinazoline-4(1H)-thione
Description
Properties
CAS No. |
90070-95-4 |
|---|---|
Molecular Formula |
C14H11ClN2S |
Molecular Weight |
274.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2,3-dihydroquinazoline-4-thione |
InChI |
InChI=1S/C14H11ClN2S/c15-10-5-7-11(8-6-10)17-9-16-14(18)12-3-1-2-4-13(12)17/h1-8H,9H2,(H,16,18) |
InChI Key |
YJNJZAQEJRBWOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=S)C2=CC=CC=C2N1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminothiobenzamide Derivatives
A foundational method involves the cyclocondensation of 2-amino-N-(4-chlorophenyl)thiobenzamide with ketones or aldehydes. For instance, reacting 2-amino-N-(4-chlorophenyl)thiobenzamide with acetone under mild conditions in the presence of silica gel catalysts yields the target compound. The reaction proceeds via nucleophilic attack of the thiourea nitrogen on the carbonyl group, followed by dehydration to form the bicyclic quinazoline-thione structure. Typical conditions include room-temperature stirring for 24 hours, with yields reaching 85–90% after column chromatography purification.
Acid-Catalyzed Cyclization
Strong acids such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃) facilitate cyclization in solvent-free or aqueous media. For example, heating 2-amino-N-(4-chlorophenyl)thiobenzamide with 4-chloroacetophenone in concentrated H₂SO₄ at 60–80°C for 4–6 hours produces the dihydroquinazoline-thione core. This method achieves yields of 92–95%, though it requires careful control of temperature to avoid over-nitration or decomposition.
Thionation of Oxo Precursors
Phosphorus Decasulfide-Mediated Thionation
Quinazolin-4-one analogs can be converted to their thione derivatives using phosphorus decasulfide (P₄S₁₀) in pyridine. The reaction involves refluxing 1-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one with P₄S₁₀ for 6–8 hours, followed by hydrolysis in a toluene-water system. This method achieves 80–85% conversion efficiency but generates stoichiometric amounts of toxic byproducts, necessitating rigorous waste management.
Lawesson’s Reagent
Lawesson’s reagent (LR) offers a milder alternative for thionation. Treating the oxo precursor with LR in tetrahydrofuran (THF) at 60°C for 12 hours selectively replaces the carbonyl oxygen with sulfur, yielding the thione derivative in 75–80% isolated yield. This method is advantageous for acid-sensitive substrates but is cost-prohibitive for large-scale synthesis.
Silica Gel-Catalyzed Green Synthesis
A solvent-free approach utilizes silica gel as a heterogeneous catalyst. Mixing equimolar quantities of 2-aminothiobenzamide and 4-chlorobenzaldehyde with 10% w/w silica gel at 80°C for 2 hours achieves cyclization via a tandem condensation-dehydration mechanism. The silica gel is removed by filtration, and the crude product is recrystallized from ethanol, yielding 88–92% pure compound. This method minimizes waste and avoids toxic solvents, aligning with green chemistry principles.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of 2-amino-N-(4-chlorophenyl)thiobenzamide and 4-chloroacetophenone in dimethylformamide (DMF) is irradiated at 120°C for 15 minutes, achieving 94% conversion. The rapid heating enhances reaction kinetics, though scalability remains challenging due to equipment limitations.
Comparative Analysis of Methods
The table below summarizes key parameters for the major synthesis routes:
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Silica gel, RT, 24 h | 85–90 | Mild conditions, scalable | Long reaction time |
| Acid-catalyzed | H₂SO₄, 60–80°C, 4–6 h | 92–95 | High yield | Corrosive reagents, waste generation |
| Thionation (P₄S₁₀) | Pyridine reflux, 6–8 h | 80–85 | Broad substrate compatibility | Toxic byproducts |
| Microwave-assisted | DMF, 120°C, 15 min | 94 | Rapid synthesis | Limited scalability |
| Silica gel-catalyzed | Solvent-free, 80°C, 2 h | 88–92 | Environmentally friendly | Moderate yields |
Functionalization and Derivatives
Post-synthetic modifications further expand the utility of 1-(4-chlorophenyl)-2,3-dihydroquinazoline-4(1H)-thione. For example:
-
Nitration : Treating the compound with fuming HNO₃ in H₂SO₄ introduces nitro groups at the 6- and 8-positions, yielding derivatives with enhanced biological activity.
-
Alkylation : Reacting with alkyl halides in the presence of K₂CO₃ substitutes the thione sulfur, generating sulfonyl or sulfonamide analogs .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydroquinazoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of 1-(4-Chlorophenyl)-2,3-dihydroquinazoline-4(1H)-thione exhibit antitumor properties. For example, studies have shown that certain quinazoline derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The presence of the chlorophenyl group enhances the compound's interaction with biological targets, making it a promising candidate for developing new antitumor agents .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. It can inhibit bacterial growth and has potential applications in treating infections caused by resistant strains. The mechanism of action often involves disrupting cellular processes in microorganisms, although specific pathways are still under investigation.
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial activities, this compound has shown anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation, where the compound may help mitigate symptoms and improve patient outcomes.
Molecular Interactions
Molecular docking studies suggest that this compound interacts with specific proteins or enzymes involved in disease processes. Notably, it may bind to kinases or receptors implicated in cancer progression. Understanding these interactions is crucial for optimizing its pharmacological properties and therapeutic applications .
In Vitro Studies
Recent studies have highlighted the efficacy of this compound derivatives against leishmaniasis. For example, two derivatives demonstrated promising anti-leishmanial activities with IC50 values indicating strong inhibitory effects against key proteins involved in the disease .
In Silico Studies
Molecular modeling studies have been employed to predict binding affinities and stability of ligand-protein complexes involving this compound. These studies provide insights into how structural modifications can enhance biological activity and selectivity towards specific targets .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways.
Inducing Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinazoline Derivatives
Physicochemical and Spectral Properties
Table 3: Key Spectral Data
Biological Activity
Introduction
1-(4-Chlorophenyl)-2,3-dihydroquinazoline-4(1H)-thione is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
- Molecular Formula: C14H11ClN2S
- Molecular Weight: 274.8 g/mol
- CAS Number: 90070-95-4
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity Against Cancer Cells:
- Antimicrobial Activity:
- Anti-leishmanial Activity:
Case Studies and Experimental Data
Notable Research Outcomes
- Cytotoxicity Testing:
- Molecular Docking Studies:
-
In Vivo Studies:
- Preliminary in vivo studies are needed to further validate the efficacy and safety profile of this compound as a therapeutic agent against cancer and infectious diseases.
Q & A
Q. What methodologies elucidate structure-activity relationships (SAR) for halogen substituents?
- Methodological Answer :
- Synthetic SAR : Synthesize analogs with F, Br, or I at the 4-position. Compare logP (HPLC retention times) and electronic effects (Hammett σ constants).
- Biological SAR : Test against a panel of Gram-negative/positive bacteria. A study on 4-fluorophenyl analogs showed a 3-fold increase in potency against MRSA vs. chloro derivatives .
- Statistical Analysis : Use PCA to correlate substituent properties (e.g., electronegativity, polar surface area) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
